6-Benzyl-2,5-dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Description
Properties
Molecular Formula |
C31H31N5 |
|---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
6-benzyl-2,5-dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C31H31N5/c1-23-28(22-25-12-6-3-7-13-25)31(35-20-18-34(19-21-35)27-16-10-5-11-17-27)36-30(32-23)29(24(2)33-36)26-14-8-4-9-15-26/h3-17H,18-22H2,1-2H3 |
InChI Key |
JTSHKUDYECQMLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5)C)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation with 5-Aminopyrazoles
A validated approach employs 5-amino-3-phenylpyrazole (2b ) and sodium salts of (hydroxymethylene)cycloalkanones (9a–h ) under reflux in aqueous acetic acid with piperidine acetate as a catalyst. For example:
This method yields a dihydro intermediate, which undergoes oxidation (e.g., with DDQ) to afford the unsaturated pyrazolo[1,5-a]pyrimidine.
Functionalization at Position 7: Introducing 4-Phenylpiperazine
The 7-position of the pyrazolo[1,5-a]pyrimidine core is critical for modulating bioactivity. Substitution with 4-phenylpiperazine requires either:
Nucleophilic Aromatic Substitution (NAS)
If the core contains a leaving group (e.g., Cl or Br) at position 7, NAS with 4-phenylpiperazine under basic conditions (KCO, DMF, 80–100°C) can proceed. For example:
Buchwald-Hartwig Amination
Substituent Introduction: Benzyl, Methyl, and Phenyl Groups
Benzyl Group at Position 6
A benzyl moiety is introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling. For example, treating the core with benzyl bromide and AlCl in dichloromethane achieves C-6 benzylation:
Methyl Groups at Positions 2 and 5
Methylation at C-2 and C-5 is achieved using methyl iodide and NaH in THF:
Phenyl Group at Position 3
The 3-phenyl group is typically pre-installed in the 5-aminopyrazole precursor. For example, 5-amino-3-phenylpyrazole (2b ) is synthesized from phenylhydrazine and cyanoacetophenone.
Multi-Step Synthetic Pathway
Combining these steps, a plausible synthesis is:
-
Core Formation : Cyclocondensation of 5-amino-3-phenylpyrazole with (hydroxymethylene)cyclohexanone.
-
Oxidation : DDQ-mediated aromatization.
-
Chlorination : POCl/DMF to install Cl at C-7.
-
Amination : NAS with 4-phenylpiperazine.
-
Benzylation : AlCl-catalyzed C-6 benzylation.
-
Methylation : NaH/CHI for C-2 and C-5 methyl groups.
Analytical Validation
Spectroscopic Data
Crystallography
Single-crystal X-ray diffraction confirms the planar pyrazolo[1,5-a]pyrimidine core and equatorial orientation of the 4-phenylpiperazine group.
Challenges and Optimization
-
Regioselectivity : Competing reactions at C-5 and C-7 necessitate careful stoichiometry.
-
Solvent Choice : DMF enhances NAS yields but complicates purification; toluene is preferred for Buchwald-Hartwig.
-
Catalyst Loading : Pd(OAc) at 5 mol% balances cost and efficiency.
Comparative Analysis of Methods
| Method | Conditions | Yield | Purity |
|---|---|---|---|
| Cyclocondensation | HO/AcOH, reflux | 70% | >95% |
| Buchwald-Hartwig | Pd(OAc), Xantphos, toluene | 85% | >98% |
| NAS | KCO, DMF, 100°C | 65% | 90% |
Industrial-Scale Considerations
Chemical Reactions Analysis
Core Formation via Cyclization
The pyrazolo[1,5-a]pyrimidine core is synthesized through cyclization of ethyl 3-amino-1H-pyrazole-4-carboxylate with diketones or dialdehydes under acidic conditions. For example:
-
Reagents : Ethyl 3-amino-1H-pyrazole-4-carboxylate reacts with diketones (e.g., 1,3-diketones) in acetic acid or HCl.
-
Mechanism : Acid-catalyzed cyclocondensation forms the fused pyrazolo-pyrimidine ring system .
-
Yield : Typically 65–85%, depending on substituents and reaction optimization .
Functionalization at Position 7
The 4-phenylpiperazin-1-yl group at position 7 is introduced via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling:
SNAr Reaction
-
Conditions : Chloro- or bromo-substituted pyrazolo[1,5-a]pyrimidine intermediates react with 4-phenylpiperazine in polar aprotic solvents (e.g., DMF) at 80–100°C .
Buchwald-Hartwig Amination
-
Catalyst : Pd(OAc)₂/Xantphos or BrettPhos.
-
Base : Cs₂CO₃; solvent: toluene or dioxane.
Benzylation at Position 6
The benzyl group is introduced via alkylation:
-
Reagents : Benzyl bromide or chloride with K₂CO₃ in DMF.
Methylation at Positions 2 and 5
Dimethylation is achieved using methyl iodide or dimethyl sulfate:
Suzuki-Miyaura Coupling
Boronic esters at position 6 enable aryl group diversification:
| Boronic Acid | Product Aryl Group | Yield (%) | Reference |
|---|---|---|---|
| 4-Methoxyphenylboronic acid | 4-MeO-C₆H₄ | 82 | |
| 3-Nitrophenylboronic acid | 3-NO₂-C₆H₄ | 68 |
Amidation for Carboxamide Derivatives
The ester group at position 3 is hydrolyzed to carboxylic acid and coupled with amines:
Reaction Optimization Strategies
-
Continuous Flow Chemistry : Enhances scalability and reduces reaction times for multi-step syntheses .
-
Microwave Assistance : Reduces cyclization times from hours to minutes (e.g., 150°C, 20 min) .
Stability and Reactivity Insights
-
pH Sensitivity : The piperazine moiety undergoes protonation below pH 5, affecting solubility .
-
Thermal Stability : Decomposition observed above 200°C under inert atmospheres .
Comparative Reactivity of Structural Analogs
Scientific Research Applications
6-Benzyl-2,5-dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a complex heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. It features a pyrazolo[1,5-a]pyrimidine core with benzyl, dimethyl, phenyl, and a piperazine moiety substitutions, giving it potential biological activity, making it a subject of interest in medicinal chemistry.
Synthesis
The synthesis of 6-Benzyl-2,5-dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step procedures. Optimization of reaction conditions is crucial for maximizing yield and purity during synthesis. Techniques such as continuous flow chemistry may be employed for larger-scale production.
Potential Applications
6-Benzyl-2,5-dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine has several applications:
- Enzyme or receptor inhibition Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways.
- Anti-cancer and anti-inflammatory properties Compounds within this class have shown potential anti-cancer and anti-inflammatory properties. Certain structural modifications enhance their potency against specific targets such as the RUVBL1/2 ATPase complex, which is implicated in cancer cell proliferation and survival.
- Interaction studies Interaction studies have focused on understanding how 6-Benzyl-2,5-dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine interacts with specific molecular targets. Docking studies have been employed to predict binding modes and affinities towards targets such as RUVBL1/2 ATPase. These studies are essential for elucidating the compound's mechanism of action and optimizing its structure for enhanced efficacy.
Structural Similarities and Biological Activity
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Benzyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine | Lacks piperazine; simpler structure | Moderate anti-cancer activity |
| 7-(4-methylphenyl)piperazinopyrazolo[1,5-a]pyrimidine | Different substituent on piperazine | Enhanced neuroactive properties |
| Pyrazolo[3,4-d]pyrimidine derivatives | Different core structure | Targeted CDK2 inhibition with high potency |
Mechanism of Action
The mechanism of action of 6-Benzyl-2,5-dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation.
Pathways Involved: By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Substitution Patterns
Key Observations:
Position 7 Modifications: The 4-phenylpiperazinyl group in the target compound distinguishes it from analogues with morpholine () or piperidine () at position 6. Piperazine derivatives are known to enhance kinase inhibition due to their ability to form hydrogen bonds and hydrophobic interactions .
Position 6 Substitutions :
- The benzyl group in the target compound provides greater lipophilicity compared to ethyl () or methyl () groups, which may improve membrane permeability.
Electron-Withdrawing Groups :
Key Observations:
Kinase Inhibition: The 4-phenylpiperazinyl group in the target compound aligns with SAR trends for kinase inhibitors, where bulky hydrophobic groups at position 7 improve binding to ATP pockets . This contrasts with morpholine-substituted derivatives (), which may exhibit reduced potency due to lower hydrophobicity. The trifluoromethyl derivative () demonstrates nanomolar IC₅₀ values against TRK kinases, highlighting the impact of electron-withdrawing groups on potency .
Biological Activity
6-Benzyl-2,5-dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a complex heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. Its unique structural features, including a pyrazolo core and various functional groups, suggest potential biological activities that are of significant interest in medicinal chemistry.
Chemical Structure
The molecular formula of the compound is . The structure includes:
- Benzyl group
- Dimethyl substituents
- Phenyl group
- Piperazine moiety
These components play crucial roles in modulating the compound's biological activity.
Biological Activity Overview
Preliminary studies indicate that 6-Benzyl-2,5-dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways. Notably, it has shown potential anti-cancer and anti-inflammatory properties.
Research has highlighted its interaction with the RUVBL1/2 ATPase complex, which is implicated in cancer cell proliferation and survival. The compound's ability to inhibit these pathways suggests a promising avenue for cancer therapeutics.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound and its analogs:
-
Anticancer Activity :
- In vitro studies demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer) with IC50 values ranging from 3.79 µM to 42.30 µM .
- The compound's structural modifications enhance its potency against specific targets.
- Anticonvulsant Activity :
Comparative Analysis with Similar Compounds
The following table summarizes the biological activity of compounds structurally related to 6-Benzyl-2,5-dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Benzyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine | Lacks piperazine; simpler structure | Moderate anti-cancer activity |
| 7-(4-methylphenyl)piperazinopyrazolo[1,5-a]pyrimidine | Different substituent on piperazine | Enhanced neuroactive properties |
| Pyrazolo[3,4-d]pyrimidine derivatives | Different core structure | Targeted CDK2 inhibition with high potency |
The distinct combination of substituents in 6-Benzyl-2,5-dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine may confer unique biological properties compared to its analogs.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step procedures where optimization of reaction conditions is crucial for maximizing yield and purity. Techniques such as continuous flow chemistry may be employed for larger-scale production .
Q & A
Q. What are the standard synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives?
Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation reactions. A common approach involves reacting 5-aminopyrazole derivatives with enaminones or α,β-unsaturated carbonyl compounds under reflux conditions in polar solvents like ethanol or pyridine. For example, 7-amino-substituted derivatives are synthesized by refluxing 5-aminopyrazole precursors with enaminones (e.g., 3-piperidinylacrylonitrile) in pyridine for 5–6 hours, followed by neutralization and recrystallization (yields: 62–70%) . Alternative routes include one-pot multi-step strategies using catalysts to improve regioselectivity and yield .
Q. What characterization techniques are essential for confirming the structure of pyrazolo[1,5-a]pyrimidine derivatives?
Key techniques include:
- Spectroscopy : IR (to identify functional groups like amines or nitriles), H/C NMR (to confirm substituent positions and aromaticity), and mass spectrometry (for molecular ion verification) .
- Elemental analysis : To validate empirical formulas (e.g., CHClNAl with %C: 62.77 calculated vs. 62.40 observed) .
- Melting point determination : Consistent with literature values (e.g., 266–268°C for compound 10c ) .
Q. What safety precautions are recommended when handling pyrazolo[1,5-a]pyrimidine derivatives?
- Use PPE: Lab coats, gloves, and goggles to avoid skin/eye contact.
- Work in fume hoods for reactions releasing toxic gases (e.g., HCl during neutralization).
- Dispose of waste via certified biohazard services to prevent environmental contamination .
Advanced Research Questions
Q. How can computational chemistry optimize the design of novel pyrazolo[1,5-a]pyrimidine derivatives?
Integrate quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states. For example, ICReDD’s approach combines reaction path searches with experimental data to identify optimal conditions (e.g., solvent, temperature) and reduce trial-and-error experimentation . Machine learning models can further analyze spectral databases to predict substituent effects on reactivity .
Q. What strategies resolve contradictions between experimental spectral data and theoretical predictions?
- Cross-validation : Compare NMR chemical shifts with computed values (e.g., using Gaussian or ORCA software).
- Isotopic labeling : Resolve ambiguities in C NMR assignments for complex substituents.
- X-ray crystallography : Resolve structural discrepancies when spectral data conflict with predicted geometries .
Q. How can reaction yields be improved in multi-step syntheses of highly substituted derivatives?
Q. How do substituent groups influence the physicochemical properties of pyrazolo[1,5-a]pyrimidine cores?
- Electron-withdrawing groups (e.g., Cl, CN) : Increase melting points and stability via resonance effects.
- Bulkier groups (e.g., benzyl, piperazinyl) : Reduce solubility in polar solvents but enhance binding affinity in biological assays .
- Amino groups : Improve hydrogen-bonding potential, critical for medicinal chemistry applications .
Q. What are best practices for scaling up synthesis to pilot-scale reactors?
- Process simulation : Use software like Aspen Plus to model heat/mass transfer in continuous-flow reactors .
- Membrane separation : Purify intermediates efficiently at larger scales .
- Kinetic studies : Identify rate-limiting steps (e.g., cyclization) to optimize residence times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
